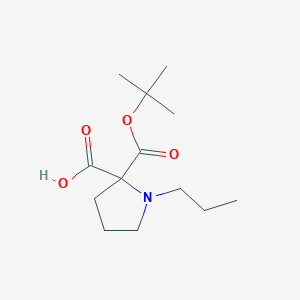

![molecular formula C14H9F3N4S B2489424 5-(吡啶-3-基)-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-硫醇 CAS No. 132844-83-8](/img/structure/B2489424.png)

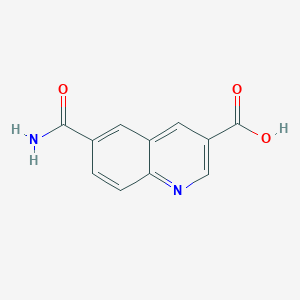

5-(吡啶-3-基)-4-[3-(三氟甲基)苯基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or hydrazides with various electrophiles to introduce different substituents at the triazole ring. A common strategy involves using a pyridyl precursor and a phenyl fragment with a trifluoromethyl group to assemble the core structure through nucleophilic substitution followed by cyclization reactions. The presence of a thiol (-SH) group in the molecule suggests that the synthesis might involve a step to introduce or unmask this functionality, possibly through a reduction or a thionation reaction.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including this compound, is characterized by a planar triazole ring, which can engage in π-π stacking interactions and hydrogen bonding. The pyridin-3-yl and trifluoromethylphenyl groups add to the molecule's ability to interact through dipole-dipole and van der Waals forces, influencing its binding to biological targets or its behavior in material applications. The thiol group adds a site for metal coordination or further chemical modification.

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactions, primarily centered around the reactivity of the thiol group and the nitrogen atoms in the triazole ring. The thiol group can undergo oxidation, alkylation, or serve as a nucleophile in substitution reactions. The triazole ring can participate in nucleophilic aromatic substitution (NAS) reactions, especially at positions adjacent to the nitrogen atoms, allowing for further functionalization of the molecule.

Physical Properties Analysis

The physical properties of such triazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group increases hydrophobicity, affecting solubility in organic solvents versus water. The molecule's planarity and aromatic character likely contribute to a significant absorption in the UV-visible spectrum, making it relevant for optical materials or as a probe in biochemical assays.

Chemical Properties Analysis

The chemical properties are defined by the molecule's ability to engage in diverse chemical reactions. The triazole core's electron-rich nature makes it a site for electrophilic attack, while the thiol group's nucleophilicity opens up pathways for coupling reactions, the formation of metal complexes, and the synthesis of larger heterocyclic systems. The electronic effects of the pyridinyl and trifluoromethyl groups modulate the reactivity of the triazole and thiol functionalities, influencing the compound's overall chemical behavior.

- Synthesis and study of the properties of derivatives 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols (Gotsulya et al., 2018).

- Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and Its Complex with HgCl2 (Castiñeiras et al., 2018).

科学研究应用

抗微生物活性

这种化合物的一个显著应用领域是抗微生物活性。合成这种化合物的各种衍生物,并对它们进行抗微生物活性评估已经成为一个重要的研究领域。例如,Bayrak等人(2009年)合成了几种1,2,4-三唑,包括4-苯基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇衍生物,并评估了它们的抗微生物活性。研究表明,这些化合物中许多表现出良好至中等的抗微生物活性,突显了这些化合物在开发新的抗微生物剂方面的潜力(Bayrak et al., 2009)。

腐蚀抑制

另一个重要的应用领域是在腐蚀抑制领域。Ansari等人(2014年)探讨了吡啶取代三唑的席夫碱,包括所讨论的化合物的衍生物,作为盐酸溶液中轻钢的腐蚀抑制剂。研究发现,这些化合物,特别是SB-1,表现出高的抑制效率,表明它们作为有效的腐蚀抑制剂的潜力(Ansari et al., 2014)。

结构评估和络合物形成

这种化合物的结构特性及其形成络合物的能力也受到研究。Castiñeiras等人(2018年)对这种化合物的衍生物进行了合成和结构评估,特别关注它们与HgCl2的络合物形成。这类研究对于理解分子和超分子结构至关重要,这在各种科学应用中至关重要,例如在材料科学和催化中(Castiñeiras等人,2018年)。

药理学研究

在药理学中,这种化合物的衍生物已被合成并研究其作为治疗剂的潜力。Dave等人(2007年)合成了噻唑啉酮和4-氨基-3-巯基-5-吡啶-3'-基-[1,2,4]-三唑的曼尼希碱,并对其进行了抗微生物和抗结核活性评估,展示了该化合物在药物发现和制药研究中的相关性(Dave et al., 2007)。

抗炎性能

此外,已经研究了这种化合物的衍生物的抗炎性能。Arustamyan等人(2021年)合成并测试了取代的5-(四氢-4-苯基-2H-吡喃-4-基)-4H-1,2,4-三唑-3-硫醇的抗炎活性,这为其药理学重要性增添了另一个维度(Arustamyan et al., 2021)。

属性

IUPAC Name |

3-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4S/c15-14(16,17)10-4-1-5-11(7-10)21-12(19-20-13(21)22)9-3-2-6-18-8-9/h1-8H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJLIKWIRKFYFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

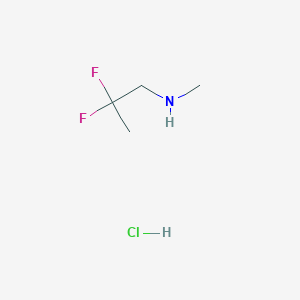

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

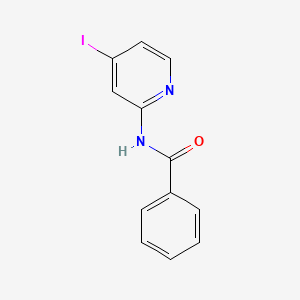

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

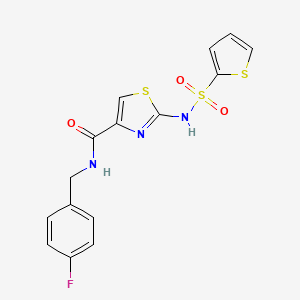

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2489361.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)